Calciseptin Isoform Selectivity: Differential Blockade of CaV1.2 Over CaV1.3 Compared to Nifedipine
Calciseptin selectively blocks CaV1.2-mediated L-type calcium currents (ICaL) at concentrations that leave CaV1.3-mediated currents unaffected [1]. In contrast, the classic L-type channel blocker nifedipine inhibits both isoforms, albeit with a 12-fold difference in potency, which does not constitute functional selectivity [2]. This functional selectivity for CaV1.2 over CaV1.3 is a unique property among known L-type channel antagonists [3].
| Evidence Dimension | CaV1.2 vs. CaV1.3 Selectivity |
|---|---|
| Target Compound Data | Selectively blocks CaV1.2-mediated ICaL; no effect on CaV1.3-mediated ICaL at concentrations tested |
| Comparator Or Baseline | Nifedipine: IC50 for CaV1.2 = 22 nM; IC50 for CaV1.3 = 289 nM |
| Quantified Difference | Calciseptin provides complete functional discrimination (block vs. no block), whereas nifedipine only provides a 12-fold difference in potency without functional selectivity |
| Conditions | Whole-cell patch-clamp recordings from native mouse cardiac myocytes and HEK-293T cells expressing recombinant CaV1.2 and CaV1.3 channels |
Why This Matters
This unambiguous molecular discrimination is essential for research aiming to isolate the specific physiological roles of CaV1.2 without confounding effects from CaV1.3 blockade.
- [1] Mesirca P, Chemin J, Barrere C, et al. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine. Nat Commun. 2024;15:10001. doi: 10.1038/s41467-024-54362-5. View Source
- [2] Vierra NC, et al. Differentiation of CAV1.2 and CAV1.3 Pharmacology and Role of RYR2 in Pancreatic Beta-Cell Electrophysiology. Doctoral dissertation, Purdue University. 2023. View Source
- [3] Mesirca P, Chemin J, Barrere C, et al. Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine. Nat Commun. 2024;15:10001. doi: 10.1038/s41467-024-54362-5. View Source
